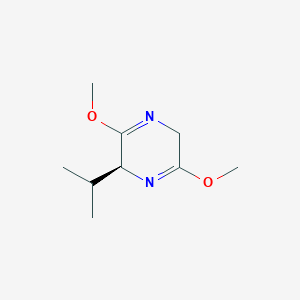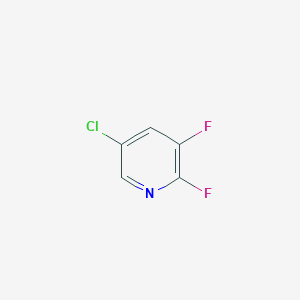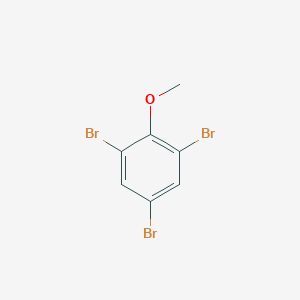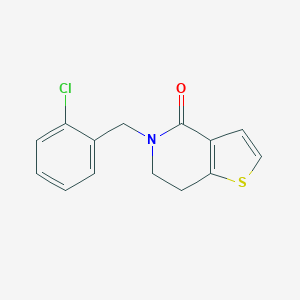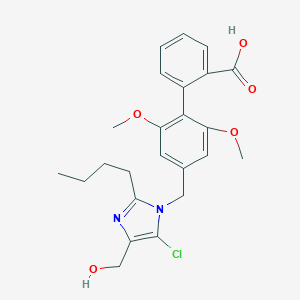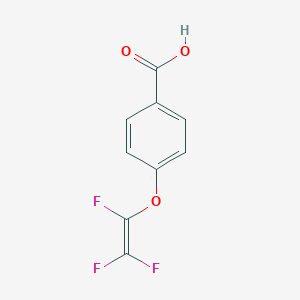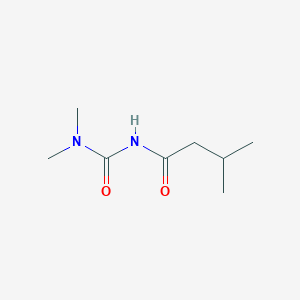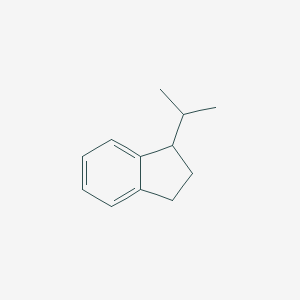
1-Propan-2-yl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propan-2-yl-2,3-dihydro-1H-indene, also known as tetralin, is a bicyclic aromatic hydrocarbon that has been widely used in scientific research. It is a colorless liquid with a distinct odor and is commonly used as a solvent and a precursor in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Propan-2-yl-2,3-dihydro-1H-indene is not well understood. However, it is believed to act as a non-specific solvent and a reducing agent in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Propan-2-yl-2,3-dihydro-1H-indene have not been extensively studied. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Propan-2-yl-2,3-dihydro-1H-indene in lab experiments is its relatively low toxicity and non-irritating nature. Additionally, it is a commonly available and inexpensive solvent. However, one limitation is its relatively low boiling point, which may limit its use in high-temperature reactions.
Direcciones Futuras
There are several future directions for research involving 1-Propan-2-yl-2,3-dihydro-1H-indene. One area of interest is its potential use as a precursor in the synthesis of new organic compounds with novel properties. Additionally, there is potential for further studies of its reactivity in various chemical reactions, as well as its potential as a solvent in various applications.
Métodos De Síntesis
The synthesis of 1-Propan-2-yl-2,3-dihydro-1H-indene can be achieved through a variety of methods. One common method involves the reduction of naphthalene with hydrogen gas in the presence of a catalyst such as platinum or palladium. Another method involves the cyclization of 1,2-diphenylethane with aluminum chloride.
Aplicaciones Científicas De Investigación
1-Propan-2-yl-2,3-dihydro-1H-indene has been used in a wide range of scientific research applications. It has been used as a solvent for the extraction and isolation of natural products, as well as for the synthesis of various organic compounds. It has also been used as a model compound in studies of the reactivity of aromatic compounds.
Propiedades
Número CAS |
137823-74-6 |
|---|---|
Nombre del producto |
1-Propan-2-yl-2,3-dihydro-1H-indene |
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-8-7-10-5-3-4-6-12(10)11/h3-6,9,11H,7-8H2,1-2H3 |
Clave InChI |
FLUHDWXWFRCIFJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC2=CC=CC=C12 |
SMILES canónico |
CC(C)C1CCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



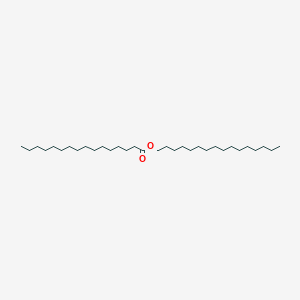
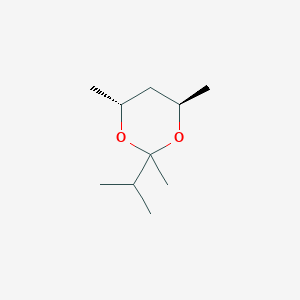


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
